molecular formula C17H13ClFN3O2S B2574775 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide CAS No. 896019-66-2

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide

Cat. No.: B2574775
CAS No.: 896019-66-2
M. Wt: 377.82
InChI Key: FQDSRGPYQAUSGE-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide can undergo various chemical reactions:

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-12-3-1-11(2-4-12)16-21-22-17(24-16)20-15(23)9-10-25-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDSRGPYQAUSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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